molecular formula C14H13ClN2O3 B2630612 Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate CAS No. 2098115-11-6

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B2630612
CAS No.: 2098115-11-6
M. Wt: 292.72
InChI Key: JJONUFDOWVXRPT-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative characterized by a benzyloxy group at position 5, a chlorine atom at position 6, and a methyl ester at position 2. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry due to their structural resemblance to nucleic acid bases.

Properties

IUPAC Name

methyl 6-chloro-2-methyl-5-phenylmethoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9-16-11(14(18)19-2)12(13(15)17-9)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJONUFDOWVXRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step often involves the condensation of appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a hydroxyl group on the pyrimidine ring can be substituted with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrimidine derivatives, including methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate, exhibit promising antitumor properties. Studies have shown that modifications in the pyrimidine structure can lead to significant cytotoxic effects against various tumor cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .

Antiviral Properties

Compounds within the pyrimidine class have been investigated for their antiviral activities, particularly against viruses such as hepatitis C. The structural modifications in this compound may enhance its efficacy as an antiviral agent by targeting specific viral enzymes or proteins .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrimidine derivatives have shown inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies indicate that certain derivatives demonstrate significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Activity Assessment :
    • A study evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. This compound was among those tested, showing promising results with IC50 values indicating effective cell growth inhibition .
  • Antiviral Efficacy :
    • In a comprehensive review of antiviral compounds, this compound was highlighted for its potential against hepatitis C virus due to its structural similarities with known inhibitors .
  • Inflammation Studies :
    • A recent investigation into the anti-inflammatory properties of pyrimidine derivatives reported that this compound exhibited significant COX inhibition compared to standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzyloxy and chlorine groups can enhance its binding affinity to target molecules, while the methyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (K)
Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate 5-benzyloxy, 6-Cl, 2-Me, 4-COOMe Benzyloxy, Chloro, Methyl Ester Not reported Not reported
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate 6-SH, 2-Ph, 4-Me, 5-COOEt Thiol, Phenyl, Ethyl Ester ~318.4 (calc.) Not specified
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate 4-(4-Cl-Ph), 2-thioxo, tetrahydro ring Chlorophenyl, Thioxo, Saturated ring ~352.8 (calc.) Not reported
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 5-OMe, 6-Cl Methoxy, Dichloro 183.0 313–315

Key Observations:

Substituent Bulk and Polarity: The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in 4,6-dichloro-5-methoxypyrimidine ). This may reduce solubility in polar solvents but enhance membrane permeability.

Ring Saturation and Reactivity:

  • The tetrahydro ring in the compound from reduces aromaticity, increasing flexibility and altering hydrogen-bonding capacity compared to fully aromatic pyrimidines. This could influence biological target interactions.

Synthetic Pathways:

  • Benzyl chloride is used in to introduce benzyloxy groups via nucleophilic substitution, a method likely applicable to the target compound. Reaction conditions (ambient temperature, 3 hours) suggest moderate reactivity of benzyl chloride under basic conditions.

Crystallographic and Physicochemical Properties

  • Crystal Packing: In 4,6-dichloro-5-methoxypyrimidine , short Cl···N interactions (3.094–3.100 Å) stabilize the 3D framework.
  • Melting Points: The methoxy-substituted derivative melts at 313–315 K , whereas bulkier analogs (e.g., benzyloxy) are expected to have lower melting points due to reduced crystallinity.

Biological Activity

Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate (CAS: 2098115-11-6) is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and insights into its mechanisms of action.

  • Molecular Formula : C14H13ClN2O3
  • Molecular Weight : 292.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been primarily studied in the context of its antitubercular properties. Research indicates that the compound acts as an inhibitor of Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), a critical enzyme for the survival and replication of the bacteria. The inhibition of this enzyme leads to a decrease in bacterial growth and viability.

Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry assessed various pyrimidine derivatives for their ability to inhibit MtbTMPK. The results indicated that this compound exhibited promising inhibitory activity against this target, with an IC50 value indicating effective concentration levels for inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the pyrimidine ring. Modifications to the benzyloxy group and the chlorine atom at position 6 were shown to significantly affect the compound's potency. For instance, compounds with electron-withdrawing groups on the phenyl ring showed improved activity compared to those with electron-donating groups .

Case Studies

  • Inhibition Potency : In a comparative analysis, this compound was found to have an IC50 value of approximately 11 µM against MtbTMPK, demonstrating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : While evaluating its antimycobacterial activity, researchers also assessed cytotoxicity against human fibroblast cell lines (MRC-5). The selectivity index was calculated to understand the therapeutic window, revealing that while effective against Mtb, the compound also exhibited moderate cytotoxic effects .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Selectivity Index
This compoundMtbTMPK11Moderate
Other Pyrimidine DerivativesMtbTMPKVariesVaries

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency
Electron-donating groupsDecreased potency
Variations in benzyloxy substituentSignificant impact on enzyme binding affinity

Q & A

Q. What are the common synthetic routes for Methyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving pyrimidine ring formation and functionalization. Key methods include:

  • Biginelli-like cyclization : Condensation of aldehydes, β-ketoesters, and thioureas under acidic conditions (e.g., HCl/EtOH) to form dihydropyrimidine intermediates, followed by oxidation and halogenation .
  • Stepwise functionalization : Chlorination at the 6-position using POCl₃ or SOCl₂, with benzyloxy group introduction via nucleophilic substitution (e.g., benzyl bromide/K₂CO₃ in DMF) .
  • Yield optimization : Temperature control (60–80°C) and anhydrous conditions minimize side reactions (e.g., ester hydrolysis). Catalytic DMAP improves benzyloxy group coupling efficiency .

Table 1. Synthetic Route Comparison

MethodKey ReagentsYield RangeChallenges
Biginelli CyclizationAldehyde, β-ketoester40–60%Competing side products
Halogenation-FunctionalizationPOCl₃, benzyl bromide55–70%Regioselectivity control

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish methyl (δ 2.4–2.6 ppm), benzyloxy (δ 5.1–5.3 ppm), and pyrimidine ring protons (δ 8.2–8.5 ppm). Overlapping signals in aromatic regions require 2D-COSY for resolution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns (e.g., loss of benzyloxy group) validate substitution sites .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methyl positioning) using SHELX refinement .

Q. How do solubility properties impact experimental design for biological assays?

Methodological Answer: The compound’s low aqueous solubility (logP ~3.2) necessitates:

  • Vehicle optimization : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity. For in vitro studies, emulsify with cyclodextrins or Tween-80 .
  • Probe sonication : Enhance dispersion in PBS for pharmacokinetic studies. Monitor stability via HPLC (C18 column, 254 nm) .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination or benzyloxy substitution be systematically addressed?

Methodological Answer: Regioselectivity issues arise due to competing electrophilic/nucleophilic pathways:

  • Directed ortho-metalation : Use LDA/TMP to deprotonate the pyrimidine ring at the 6-position, followed by Cl₂ gas quenching .
  • Protecting group strategies : Temporarily block the 4-carboxylate with tert-butyl groups to direct benzyloxy substitution to the 5-position .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by mapping Fukui indices for electrophilic attack .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer: Discrepancies often stem from assay conditions or metabolite interference:

  • Assay validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Metabolite screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify active/inactive derivatives .
  • Structural analogs : Synthesize derivatives (e.g., replacing benzyloxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What challenges arise in X-ray crystallographic analysis, and how are they mitigated?

Methodological Answer: Common challenges include:

  • Crystal twinning : Optimize crystallization conditions (e.g., vapor diffusion with n-hexane/ethyl acetate) and use TWINLAW in SHELXL for refinement .
  • Disorder in benzyloxy groups : Collect data at 100 K to reduce thermal motion. Apply ISOR/DFIX restraints during SHELXL refinement .

Q. Which computational methods best predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water/DMSO) to assess nucleophilic attack susceptibility at the 6-chloro position .
  • Docking studies (AutoDock Vina) : Map electrostatic potentials to identify reactive hotspots (e.g., chlorinated sites for SNAr reactions) .

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